(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide
CAS No.: 478080-68-1
Cat. No.: VC4921858
Molecular Formula: C24H22Cl2F3N3O4S
Molecular Weight: 576.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478080-68-1 |
|---|---|
| Molecular Formula | C24H22Cl2F3N3O4S |
| Molecular Weight | 576.41 |
| IUPAC Name | (E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide |
| Standard InChI | InChI=1S/C24H22Cl2F3N3O4S/c1-35-22-12-16(4-7-21(22)36-15-17-2-5-19(25)6-3-17)8-11-37(33,34)32-10-9-30-23-20(26)13-18(14-31-23)24(27,28)29/h2-8,11-14,32H,9-10,15H2,1H3,(H,30,31)/b11-8+ |
| Standard InChI Key | VTOKFJVGDBDXEV-DHZHZOJOSA-N |
| SMILES | COC1=C(C=CC(=C1)C=CS(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)Cl |
Introduction
Molecular Formula and Description
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Molecular Formula: C20H19Cl2F3N2O4S
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Molecular Weight: Approximately 525.35 g/mol
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The compound features:
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A sulfonamide group (-SO2NH-) attached to an ethene backbone.
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A methoxy-substituted phenyl group.
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A chlorophenyl moiety linked via a methoxy bridge.
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A pyridinyl group with chloro and trifluoromethyl substituents.
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Structural Highlights
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The compound adopts an E-configuration around the ethene double bond.
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The presence of multiple electron-withdrawing groups (chlorine, trifluoromethyl) and electron-donating groups (methoxy) contributes to its unique electronic properties.
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It is likely to exhibit hydrogen bonding due to the sulfonamide group, influencing its solubility and interaction with biological targets.
General Synthesis Approach
The synthesis of this compound typically involves:
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Preparation of the Sulfonamide Backbone:
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Reaction of an ethene precursor with a sulfonyl chloride derivative under basic conditions to introduce the sulfonamide group.
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Substitution Reactions:
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Methoxy and chlorophenyl groups are introduced via nucleophilic substitution or coupling reactions.
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Pyridinyl Substitution:
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The pyridinyl amine is coupled to the ethene backbone using reagents like carbodiimides or other activating agents.
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Key Reaction Conditions
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Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
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Catalysts: Strong bases (e.g., potassium carbonate) or acids for activation.
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Temperature: Moderate heating (~50–80°C) for optimal reaction rates.
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR):
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Proton (H NMR) and Carbon (C NMR) spectra would show characteristic peaks for methoxy, aromatic protons, and sulfonamide NH groups.
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Infrared Spectroscopy (IR):
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Peaks around 3200–3400 cm for NH stretching.
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Peaks at ~1150–1300 cm for sulfonamide S=O stretching.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming the molecular weight.
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Crystallography
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Single-crystal X-ray diffraction can confirm the E-configuration and provide detailed bond lengths and angles.
Pharmaceutical Research
The combination of sulfonamide functionality with halogenated aromatic systems suggests potential as:
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An enzyme inhibitor targeting specific protein kinases or other enzymes.
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A candidate for anti-inflammatory or antimicrobial drug development.
Chemical Research
The compound's electronic properties make it useful in:
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Studies involving electron transfer mechanisms.
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Development of materials with specific optoelectronic properties.
Challenges
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Complexity in synthesis due to multiple functional groups requiring selective reactions.
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Limited solubility in aqueous media may affect biological testing.
Future Directions
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Exploration of derivatives by modifying the substituents on the phenyl or pyridinyl rings.
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Evaluation of biological activity against various disease models.
This detailed analysis provides a comprehensive overview of the compound's structure, synthesis, properties, and potential applications, emphasizing its importance in advanced chemical and pharmaceutical research. Further experimental studies are needed to fully elucidate its capabilities and limitations.
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